molecular formula C8H12Cl2N2 B1378620 2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride CAS No. 1423031-65-5

2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride

Cat. No. B1378620
CAS RN: 1423031-65-5
M. Wt: 207.1 g/mol
InChI Key: BTOFUGMKFAJWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 2-(Chloromethyl)pyridine hydrochloride, are used as intermediates in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a chloromethylpyridine derivative, it might undergo reactions typical of pyridines and chloromethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like 2-chloromethylpyridine hydrochloride are solid at room temperature .

Scientific Research Applications

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

“2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride” has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn^2±sensitive MRI contrast agent . This application is crucial as it contributes to the enhancement of MRI scans, providing clearer and more detailed images for medical diagnostics.

Alkylation of Calixarenes

This compound serves as a reagent in the base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . Calixarenes are important in the development of new materials and sensors, and their modification through alkylation opens up possibilities for creating novel chemical structures with specific functions.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some pyridine derivatives are used in the synthesis of pharmaceuticals, where they might interact with biological targets in specific ways .

Future Directions

The future directions for this compound would likely depend on its potential applications. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and other industries, suggesting potential areas of interest .

properties

IUPAC Name

2-(chloromethyl)-N-ethylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c1-2-10-7-3-4-11-8(5-7)6-9;/h3-5H,2,6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOFUGMKFAJWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.